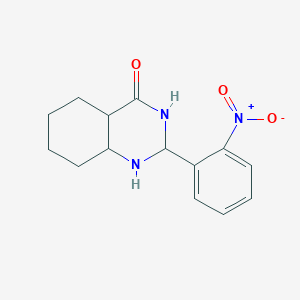![molecular formula C12H15N5O5 B12359844 2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate](/img/structure/B12359844.png)
2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2-Acetoxyethoxy)methyl]-acetylguanine involves the reaction of guanine with 2-oxa-1,4-butanediol diacetate in the presence of hexamethyldisilazane and ammonium sulfate . The reaction is carried out at elevated temperatures (115°-118°C) for 18 hours to complete the silylation process. The resulting solution is then reacted with 2-oxa-1,4-butanediol diacetate and trimethylsilyl triflate at 130°C for 4.5 hours . The final product is obtained by cooling the solution and precipitating the compound .
Industrial Production Methods
Industrial production methods for 9-[(2-Acetoxyethoxy)methyl]-acetylguanine typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and the compound is produced in bulk quantities for use as an intermediate in pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
9-[(2-Acetoxyethoxy)methyl]-acetylguanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanine derivatives .
Scientific Research Applications
9-[(2-Acetoxyethoxy)methyl]-acetylguanine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential biological activities.
Industry: Employed in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 9-[(2-Acetoxyethoxy)methyl]-acetylguanine involves its conversion to active metabolites that inhibit viral DNA synthesis. The compound targets viral DNA polymerase, preventing the replication of viral DNA and thereby inhibiting the proliferation of the virus . This mechanism is similar to that of acyclovir, which is a well-known antiviral drug .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A widely used antiviral drug that shares a similar structure and mechanism of action.
Ganciclovir: Another antiviral compound with structural similarities to 9-[(2-Acetoxyethoxy)methyl]-acetylguanine.
Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.
Uniqueness
9-[(2-Acetoxyethoxy)methyl]-acetylguanine is unique in its specific structural modifications, which confer distinct chemical and biological properties. Its acetoxyethoxy and acetyl groups differentiate it from other guanine derivatives and contribute to its specific applications in antiviral drug synthesis .
Properties
Molecular Formula |
C12H15N5O5 |
|---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5,9H,3-4,6H2,1-2H3,(H,14,16,18,20) |
InChI Key |
ZJCDXHDPYARAKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)COCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359774.png)
![N-[1-(aminomethyl)cyclohexyl]methanesulfonamide](/img/structure/B12359775.png)

![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359791.png)
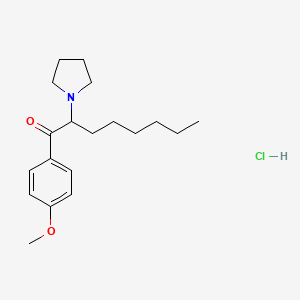
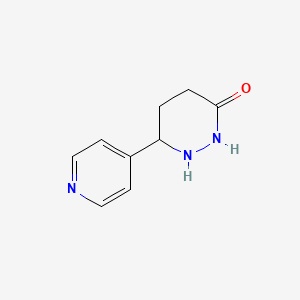
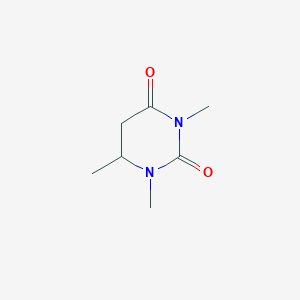
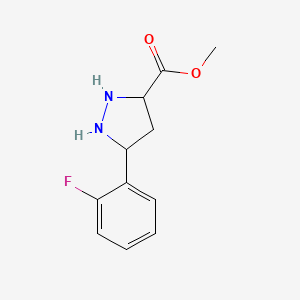
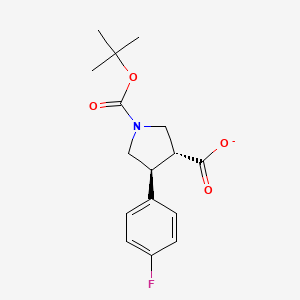

triazole-4-carboxamide](/img/structure/B12359851.png)
